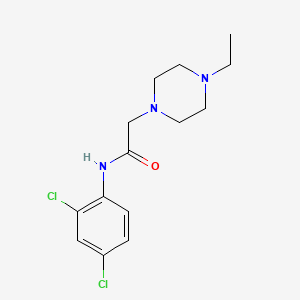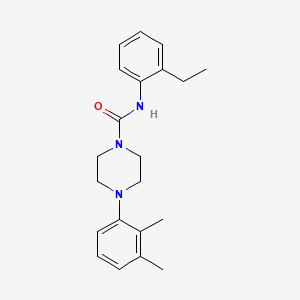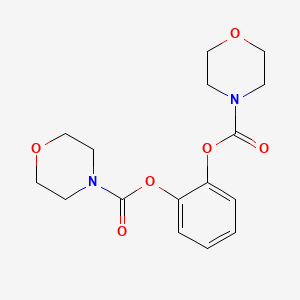![molecular formula C13H12F5NO2 B5304274 2,3,4,5,6-pentafluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5304274.png)
2,3,4,5,6-pentafluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-pentafluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as PFB-TTEB and is a highly fluorinated amide that has been synthesized using specific techniques.
Mechanism of Action
The mechanism of action of PFB-TTEB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. Specifically, PFB-TTEB has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have various effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PFB-TTEB are still being studied, but some research has suggested that this compound may have potential therapeutic effects in certain conditions. For example, PFB-TTEB has been shown to improve cognitive function in animal models of Alzheimer's disease, possibly through its inhibition of acetylcholinesterase. Additionally, PFB-TTEB has been investigated for its potential use as a treatment for certain types of cancer, due to its ability to inhibit the activity of certain enzymes involved in tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using PFB-TTEB in lab experiments is its high thermal stability, which allows it to be used in high-temperature reactions without decomposing. Additionally, PFB-TTEB is highly soluble in various solvents, which makes it easy to work with in the lab. However, one limitation of using PFB-TTEB is its high cost, which may make it less accessible for some researchers.
Future Directions
There are several potential future directions for research on PFB-TTEB. One area of interest is the development of new drugs based on the structure of PFB-TTEB, which may have improved therapeutic efficacy and fewer side effects than existing drugs. Additionally, further research is needed to fully understand the mechanism of action of PFB-TTEB and its potential applications in various fields. Finally, there is potential for the development of new analytical methods based on the use of PFB-TTEB as a derivatizing agent, which may improve the sensitivity and selectivity of various analytical techniques.
Synthesis Methods
The synthesis of PFB-TTEB involves the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with 1,4-butanediamine in the presence of a catalyst. This reaction leads to the formation of a diamide intermediate, which is subsequently reacted with tetrahydro-2-furanyl bromide to produce the final product, PFB-TTEB.
Scientific Research Applications
PFB-TTEB has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, PFB-TTEB has been investigated as a potential drug candidate due to its ability to inhibit certain enzymes and receptors. In materials science, PFB-TTEB has been studied for its unique physical and chemical properties, such as its high thermal stability and solubility in various solvents. In analytical chemistry, PFB-TTEB has been used as a derivatizing agent for the analysis of various compounds.
properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5NO2/c1-5(6-3-2-4-21-6)19-13(20)7-8(14)10(16)12(18)11(17)9(7)15/h5-6H,2-4H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNCKOCBBURPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-pentafluoro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-methoxy-5,6,7,8-tetrahydro-1-naphthalenesulfonamide hydrochloride](/img/structure/B5304193.png)





![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5304247.png)
![N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5304254.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-pyrimidin-2-yloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304277.png)
![4-ethyl-5-({1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5304281.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5304282.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5304290.png)
![N-(3-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5304296.png)
![1-ethyl-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5304303.png)